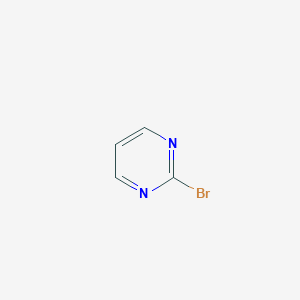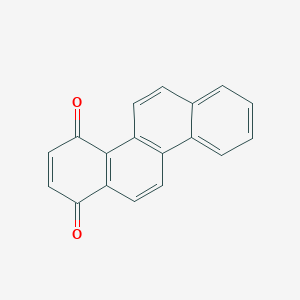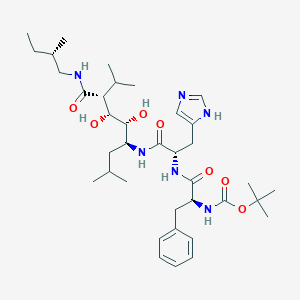![molecular formula C22H38O4 B022540 (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid CAS No. 104162-13-2](/img/structure/B22540.png)
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid is a chemical compound with potential applications in scientific research. It is also known as HOMO-DIM or homodimeric acid. 2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid.
Mechanism of Action
The mechanism of action of (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been found to inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One advantage of (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid is its potential as a therapeutic agent for cancer and inflammation. However, its mechanism of action is not fully understood, which may limit its use in certain experiments.
Future Directions
For research on (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid include:
1. Investigating its potential as a therapeutic agent for other diseases such as arthritis and Alzheimer's disease.
2. Studying its mechanism of action in more detail to better understand how it works.
3. Developing new synthesis methods to improve its yield and purity.
4. Conducting more animal studies to determine its safety and efficacy.
5. Exploring its potential as a lead compound for the development of new drugs.
In conclusion, (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid is a chemical compound with potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent for various diseases.
Synthesis Methods
The synthesis of (Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid involves the reaction of 2,2-dimethyl-5-hexynoic acid with 1,4-dioxane-2,5-dimethanol in the presence of a catalyst. The resulting product is then treated with a base such as potassium hydroxide to obtain the final product.
Scientific Research Applications
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid has potential applications in scientific research. It has been studied for its ability to inhibit the growth of cancer cells. It has also been investigated for its anti-inflammatory and analgesic properties.
properties
CAS RN |
104162-13-2 |
|---|---|
Product Name |
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid |
Molecular Formula |
C22H38O4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2S,3S,4S)-3-(hexoxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]-2,2-dimethylhept-5-enoic acid |
InChI |
InChI=1S/C22H38O4/c1-4-5-6-10-15-25-16-18-17(19-12-13-20(18)26-19)11-8-7-9-14-22(2,3)21(23)24/h7-8,17-20H,4-6,9-16H2,1-3H3,(H,23,24)/b8-7-/t17-,18+,19+,20-/m0/s1 |
InChI Key |
ZKHRYLFRJMMUEU-KNKJJNPESA-N |
Isomeric SMILES |
CCCCCCOC[C@H]1[C@@H]2CC[C@H]([C@H]1C/C=C\CCC(C)(C)C(=O)O)O2 |
SMILES |
CCCCCCOCC1C2CCC(C1CC=CCCC(C)(C)C(=O)O)O2 |
Canonical SMILES |
CCCCCCOCC1C2CCC(C1CC=CCCC(C)(C)C(=O)O)O2 |
synonyms |
1-(2,2-dimethylhept-5-eno-7-yl)-2-((hexyloxy)methyl)-7-oxabicyclo(2.2.1)heptane 7-((hexyloxy)methyl)-7-oxabicyclo(2.2.1)hept-2-yl-2,2-dimethyl-5-heptenoic acid 7-OBHP SQ 29,535 SQ 29535 SQ-29535 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(2,5-Dioxopyrrol-1-yl)benzoyl]oxy-2,5-dioxopyrrolidine-3-sulfonic acid](/img/structure/B22463.png)
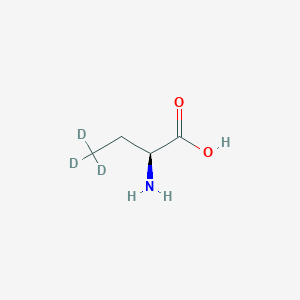
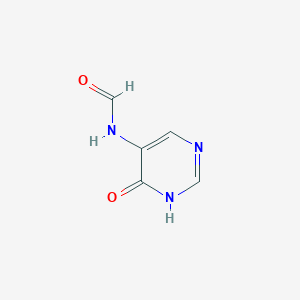
![2-[(4-Chlorophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B22468.png)
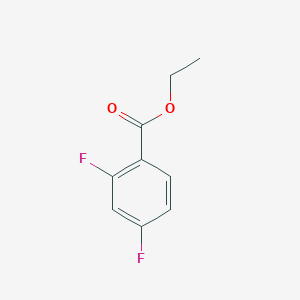

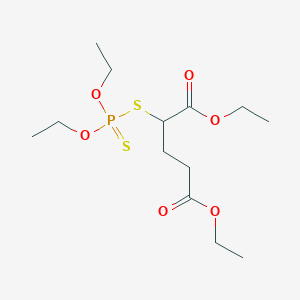
![5,5'-Diisopropyl-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',6,6',7,7'-hexayl hexaacetate](/img/structure/B22482.png)
